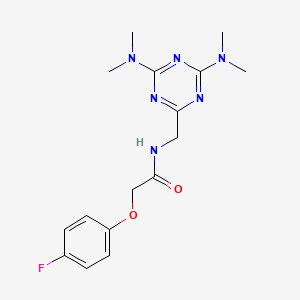

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide

説明

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a triazine-based acetamide derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The methyl group at position 2 is further functionalized with a 2-(4-fluorophenoxy)acetamide moiety.

特性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O2/c1-22(2)15-19-13(20-16(21-15)23(3)4)9-18-14(24)10-25-12-7-5-11(17)6-8-12/h5-8H,9-10H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFRHCJWWBDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with potential applications in medicinal chemistry and agriculture due to its unique biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a phenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 374.4 g/mol. The presence of electron-withdrawing groups enhances its reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound's structure allows it to bind effectively to various molecular targets, modulating their activity. This can lead to inhibition or activation of enzymatic pathways critical in various biological processes.

Antitumor Activity

Research indicates that compounds similar to this compound possess significant antitumor properties. For instance:

- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines with IC50 values in the low micromolar range.

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, contributing to its antitumor efficacy.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : Similar compounds have demonstrated selectivity against HDAC isoforms, which are crucial in regulating gene expression related to cancer cell growth.

Case Studies

- Anticancer Efficacy : A study evaluating the effects of structurally related compounds demonstrated that they could significantly reduce tumor growth in xenograft models. The tumor growth inhibition (TGI) was reported at approximately 48% compared to control treatments.

- Combination Therapies : Research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.

類似化合物との比較

Structural and Substituent Analysis

Key Structural Features of the Target Compound :

- Triazine core : Provides a planar, aromatic scaffold for substituent attachment.

- 2-(4-fluorophenoxy)acetamide: Introduces hydrophobicity and hydrogen-bonding capability.

Comparison Table :

Key Observations :

- Substituent Impact: Dimethylamino groups: Increase solubility compared to phenylamino (logP ~3.2) or adamantyl (logP ~4.0) substituents .

- Acetamide Variations: The 4-fluorophenoxy group in the target compound may act as a bioisostere for benzyloxy or phenyl groups in sodium channel inhibitors (e.g., Compound H ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。